2-(sec-Butyl)-4,5-dihydrothiazole
Overview
Description
Synthesis Analysis
The synthesis of 2-(sec-Butyl)-4,5-dihydrothiazole has been achieved through various methods. Tashiro and Mori (1999) detailed the synthesis of its enantiomers with high enantiomeric purity, employing asymmetric dihydroxylation as a key reaction step (Tashiro & Mori, 1999). Additionally, Lu et al. (2012) achieved the asymmetric synthesis of the (S)-enantiomer using stereoselective alkylation, highlighting the efficiency of this method and the ability to recover the chiral auxiliary used in the process (Lu, Hu, Yang, & Chen, 2012).
Molecular Structure Analysis
The molecular structure of 2-(sec-Butyl)-4,5-dihydrothiazole has been elucidated through various analytical techniques. The binding of this compound to mouse major urinary protein-I (MUP-I) was analyzed using isothermal titration calorimetry, revealing insights into the thermodynamics of this interaction (Sharrow, Novotny, & Stone, 2003).
Chemical Reactions and Properties
4,5-Dibenzothienylthiazole derivatives have shown photochromic ring-closing reactions followed by spontaneous elimination and substitution reactions, shedding light on the chemical reactivity of thiazole derivatives (Nakagawa, Nakashima, & Kawai, 2012). The synthesis of 2-phenyl-4,5-substituted oxazoles through copper-catalyzed intramolecular cyclization further demonstrates the versatility of thiazole-based compounds in chemical synthesis (Kumar, Saraiah, Misra, & Ila, 2012).
Physical Properties Analysis
The thermodynamic analysis of the binding between 2-(sec-Butyl)-4,5-dihydrothiazole and MUP-I provided insights into the physical properties of this interaction, including enthalpy and entropy changes (Sharrow, Novotny, & Stone, 2003).
Chemical Properties Analysis
Tan et al. (2015) discussed the design, synthesis, and antibacterial activities of 2-aryl-4,5-dihydrothiazoles, highlighting the significant inhibition these compounds exhibit against various bacteria. This study emphasizes the potential of 2-(sec-Butyl)-4,5-dihydrothiazole analogues in antimicrobial applications (Tan, Shi, Li, Wu, & Zhang, 2015).
Scientific Research Applications
Identification in Mouse Urine : This compound has been identified in the urine of male mice, with its presence being sex-dependent. In female mice, it is either absent or present only in trace amounts. Its identification involved sophisticated analytical techniques like gas chromatography and mass spectrometry (Liebich et al., 1977).
Behavioral and Social Influence : Studies have shown that 2-(sec-Butyl)-4,5-dihydrothiazole is found in higher concentrations in the urine of dominant male mice compared to subordinates. It has been linked to hormonal dependencies and is absent in immature and castrated males, with testosterone treatment restoring its presence (Harvey et al., 1989).
Synthesis and Stereochemistry : The enantiomers of this compound have been synthesized, and their optical properties studied. The compound is known to be racemizable, and asymmetric synthesis has been utilized for its production (Tashiro & Mori, 1999).
Binding Properties : It binds to an occluded, nonpolar cavity in the mouse major urinary protein-I (MUP-I), and the binding interaction has been thermodynamically characterized (Sharrow et al., 2003).
Influence on Female Mouse Behavior : This compound, along with other urinary constituents, has been shown to induce estrous cycles in female mice and can influence female mouse behavior when added to castrated male urine (Jemioło et al., 1986).
Role in Aggression : It has been found to promote inter-male aggression in mice, especially when combined with other compounds in castrated male urine (Novotny et al., 1985).
Chemical Analysis in Urine Samples : Methods have been validated for detecting this compound in small volumes of mouse urine samples, highlighting its significance in chemical communication among mice (Kayali-Sayadi et al., 2005).
Absolute Configuration and Behavioral Impact : The absolute configuration of this compound in male mouse urine has been determined, and its different enantiomers have been shown to influence mouse behavior differently (Cavaggioni et al., 2003).
Synthetic Analogs and Antibacterial Activity : Research on synthetic analogs of 2-aryl-4,5-dihydrothiazoles, including 2-(sec-Butyl)-4,5-dihydrothiazole, has indicated potential antibacterial activities against various pathogens (Tan et al., 2015).
Stimulation of Cell Proliferation : Exposure to this pheromone has been shown to increase cell proliferation in the subventricular zone of adult female mice, indicating a link between pheromonal communication and brain cell proliferation (Koyama et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-butan-2-yl-4,5-dihydro-1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NS/c1-3-6(2)7-8-4-5-9-7/h6H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWWKXMIPYUIBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=NCCS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00971802 | |
Record name | 2-sec-Butyl-4,5-dihydrothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00971802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(sec-Butyl)-4,5-dihydrothiazole | |
CAS RN |
56367-27-2 | |
Record name | 2-sec-Butyl-4,5-dihydrothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56367-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(sec-Butyl)-4,5-dihydrothiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056367272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-sec-Butyl-4,5-dihydrothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00971802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-SEC-BUTYL-4,5-DIHYDROTHIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LE756QG3F5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.